Lenalidomide 4'-alkyl-C5-azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

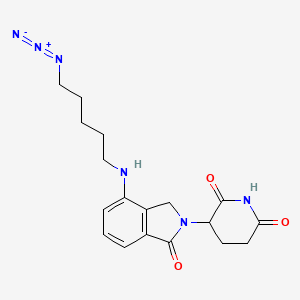

C18H22N6O3 |

|---|---|

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

3-[7-(5-azidopentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26) |

InChI-Schlüssel |

SDPGTOOVIBSDST-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Lenalidomide 4'-alkyl-C5-azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Lenalidomide (B1683929) 4'-alkyl-C5-azide, a functionalized derivative of the immunomodulatory drug lenalidomide. Designed for proteolysis-targeting chimera (PROTAC) development, this molecule incorporates a terminal azide (B81097) group, enabling its conjugation to target protein ligands via click chemistry. While direct studies on this specific azide derivative are emerging, its core mechanism is predicated on the well-established biology of lenalidomide. This guide will delve into the foundational mechanism of lenalidomide and its chemical biology probes to provide a comprehensive understanding of its 4'-alkyl-C5-azide counterpart.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Lenalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] CRBN, a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4), is the direct target of lenalidomide.[2] The binding of lenalidomide to CRBN allosterically alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[3]

The 4'-alkyl-C5-azide modification on the isoindolinone ring is designed to serve as a chemical handle for conjugation without disrupting the core interaction with CRBN, which primarily involves the glutarimide (B196013) ring. Therefore, Lenalidomide 4'-alkyl-C5-azide is expected to retain the fundamental mechanism of action of the parent compound.

Key Molecular Events:

-

Binding to Cereblon (CRBN): Lenalidomide binds to a specific pocket in the thalidomide-binding domain of CRBN.[4][5]

-

Formation of a Ternary Complex: The lenalidomide-CRBN complex creates a novel protein interaction surface that recruits specific neosubstrate proteins.

-

Ubiquitination of Neosubstrates: The recruited neosubstrates are polyubiquitinated by the CRL4CRBN E3 ligase complex.

-

Proteasomal Degradation: The polyubiquitinated proteins are recognized and degraded by the 26S proteasome.

This targeted protein degradation leads to the diverse downstream biological effects of lenalidomide, including anti-proliferative, anti-angiogenic, and immunomodulatory activities.[6][7]

Known and Novel Cellular Targets

Through the use of chemical biology probes like photo-lenalidomide (pLen), which features a photo-affinity label and an enrichment handle, researchers have identified key cellular targets of lenalidomide.[2][4][8] These findings provide a strong basis for understanding the potential targets of this compound.

Established Neosubstrates:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are primary targets of lenalidomide in multiple myeloma cells.[3] Their degradation is crucial for the anti-myeloma and immunomodulatory effects of the drug.[3]

-

Casein Kinase 1α (CK1α): Degradation of CK1α is another key event, particularly relevant in the context of myelodysplastic syndromes with del(5q).

Novel Identified Targets:

-

Eukaryotic Translation Initiation Factor 3 Subunit i (eIF3i): Chemical proteomics studies using photo-lenalidomide have identified eIF3i as a novel target that forms a complex with CRBN in the presence of lenalidomide.[2][4] Interestingly, eIF3i is not degraded but is recruited to the complex, suggesting a broader range of CRBN ligand-induced activities beyond protein degradation.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on lenalidomide and its photo-affinity probe, photo-lenalidomide (pLen). This data provides insights into the potency and target engagement of these molecules.

| Compound | Cell Line | Assay | Value | Reference |

| Lenalidomide | MM.1S | IKZF1/IKZF3 Degradation | Effective at 10 µM | [4] |

| Photo-lenalidomide | MM.1S | IKZF1/IKZF3 Degradation | Comparable to Lenalidomide at 10 µM | [4] |

| Lenalidomide | Jurkat | IL-2 Expression | ~3-fold increase | [9] |

| Photo-lenalidomide | Jurkat | IL-2 Expression | ~3-fold increase | [9] |

| Lenalidomide | MM.1S | IRF4 mRNA Suppression | Dose-dependent | [4] |

| Photo-lenalidomide | MM.1S | IRF4 mRNA Suppression | Equivalent to Lenalidomide | [4] |

| Lenalidomide | RAW264.7 | TNF-α Suppression | Significant decrease | [4] |

| Photo-lenalidomide | RAW264.7 | TNF-α Suppression | Significant decrease | [4] |

| Target Protein | Cell Line | Enrichment Ratio (pLen/competition) | Reference |

| CRBN | MM.1S | 8.01 | [5] |

| IKZF1 | MM.1S | 6.86 | [5] |

Experimental Protocols

The investigation of this compound's mechanism of action would employ methodologies similar to those used for studying photo-lenalidomide.

Target Identification using Chemical Proteomics

This protocol outlines a typical workflow for identifying cellular targets of a functionalized lenalidomide probe.

-

Cell Treatment: Treat cells (e.g., MM.1S) with the lenalidomide-azide probe. Include a control group with co-treatment of excess unmodified lenalidomide to identify specific binders.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Click Chemistry: Conjugate a reporter tag (e.g., biotin-alkyne) to the azide-labeled proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Enrichment: Use streptavidin beads to enrich the biotin-tagged protein complexes.

-

On-bead Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.

-

Mass Spectrometry: Analyze the resulting peptides using quantitative mass spectrometry (e.g., TMT-based proteomics) to identify and quantify the enriched proteins.

-

Data Analysis: Identify specific targets by comparing the enrichment in the probe-treated sample versus the competition control.

Validation of Target Engagement and Degradation

-

Western Blotting: Treat cells with this compound and analyze the protein levels of putative targets (e.g., IKZF1, IKZF3) over time and at different concentrations to confirm degradation.

-

Co-immunoprecipitation: To confirm the formation of a ternary complex (Probe-CRBN-Target), perform co-immunoprecipitation experiments using antibodies against CRBN or the target protein, followed by western blotting for the other components.

-

Ubiquitination Assays: To confirm that the degradation is ubiquitin-dependent, perform in-cell ubiquitination assays. This can involve immunoprecipitating the target protein and probing with an anti-ubiquitin antibody.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow for Target Identification

Caption: Chemical proteomics workflow for target identification.

Logical Relationship of Molecular Interactions

Caption: Logical flow of lenalidomide-induced protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. biorxiv.org [biorxiv.org]

A Technical Guide to Lenalidomide 4'-Alkyl-C5-Azide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Lenalidomide (B1683929) in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The immunomodulatory drug (IMiD) lenalidomide is a cornerstone of PROTAC design, serving as a high-affinity ligand for the Cereblon (CRBN) E3 ligase complex.

This guide focuses on a critical reagent for the streamlined synthesis of lenalidomide-based PROTACs: Lenalidomide 4'-alkyl-C5-azide . This pre-functionalized building block incorporates the CRBN-recruiting lenalidomide core and a five-carbon alkyl linker terminating in a highly versatile azide (B81097) group. The azide functionality is ideal for coupling to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and efficient "click chemistry" reaction. This approach facilitates the rapid assembly of PROTAC libraries, which is essential for optimizing linker length and composition to achieve potent and selective protein degradation.

Mechanism of Action: The PROTAC-CRBN Pathway

Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.

Figure 1. PROTAC-mediated protein degradation pathway.

Quantitative Data: Degradation Efficacy of Lenalidomide-Azide Derived PROTACs

A key advantage of using pre-functionalized building blocks like this compound is the ability to rapidly generate and screen a library of PROTACs to identify potent degraders. The primary metrics for evaluating a PROTAC's efficacy are its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

In a foundational study by Liu H, et al., an IMiD-based azide library, including lenalidomide with various linkers, was constructed to synthesize PROTACs targeting the oncogenic proteins BCR-ABL and BET (Bromodomain and Extra-Terminal domain) proteins.[1] While the specific DC50 and Dmax values for the C5-linker variant are not explicitly detailed in the primary publication, the study demonstrated that the resulting PROTACs exhibited potent degradation activity, comparable to or even exceeding that of previously reported degraders.[1]

For the purpose of this guide, the following tables present representative data for potent lenalidomide-based PROTACs targeting BRD4 and BCR-ABL, illustrating the typical efficacy achievable with this class of degraders.

Table 1: Representative Degradation Potency of Lenalidomide-Based BET-Targeting PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 21 | BRD4 | THP-1 | <100 | >90 | [2] |

| A1874 | BRD4 | MV4-11 | 0.25 | >95 | [3] |

| dBET1 | BRD4 | MDA-MB-231 | ~20 | >90 | [4] |

Table 2: Representative Degradation Potency of Lenalidomide-Based BCR-ABL-Targeting PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [2] |

| SIAIS178 | BCR-ABL | K562 | 8.5 | >90 | [5] |

| PROTAC 1 | BCR-ABL | K562 | <1000 | >80 |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate this compound with an alkyne-functionalized POI ligand.

Figure 2. Experimental workflow for PROTAC synthesis.

Materials:

-

This compound

-

Alkyne-modified POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvents (e.g., DMF, t-BuOH, degassed water)

-

Nitrogen or Argon gas

-

Reaction vessel

Methodology:

-

Preparation: In a reaction vessel, dissolve the alkyne-modified POI ligand (1.0 equivalent) and this compound (1.05-1.1 equivalents) in a suitable solvent system (e.g., a mixture of DMF and water, or t-BuOH and water).

-

Degassing: To remove dissolved oxygen which can oxidize the active Cu(I) catalyst, thoroughly degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Catalyst Addition:

-

Add a freshly prepared solution of sodium ascorbate (0.2-1.0 equivalent) to the reaction mixture. This reduces the Cu(II) to the active Cu(I) state.

-

Add the copper(II) sulfate solution (0.1-0.2 equivalent). For sensitive biomolecules, a copper-chelating ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ to protect the reactants and accelerate the reaction.

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate (B1210297) and wash with water or brine. This step removes the copper catalyst and other water-soluble reagents.

-

Purification: Purify the crude final PROTAC molecule by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

-

Characterization: Confirm the structure and purity (>95%) of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Quantitative Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of a newly synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target protein (e.g., K562 for BCR-ABL, MV4-11 for BRD4)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (against target protein and a housekeeping protein like GAPDH or β-actin)

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Plating: Seed cells at a desired density in 6-well plates and allow them to adhere or acclimate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, incubate on ice, and then scrape the cells.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the target protein band to the corresponding housekeeping protein band.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the curve using non-linear regression to determine the DC50 and Dmax values.

-

Conclusion

This compound is a highly valuable chemical tool that streamlines the development of potent, CRBN-recruiting PROTACs. Its azide handle allows for the use of efficient and modular "click chemistry" to rapidly synthesize diverse PROTAC libraries. By enabling the systematic variation of linkers and POI ligands, this building block accelerates the discovery of degraders with optimal potency and selectivity, paving the way for new therapeutic strategies in oncology and beyond. The detailed protocols and representative data provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful technology for targeted protein degradation.

References

- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lenalidomide 4'-alkyl-C5-azide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929) 4'-alkyl-C5-azide is a functionalized derivative of lenalidomide, a potent immunomodulatory agent. This specialized molecule serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. As a bifunctional molecule, a PROTAC consists of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, linked together by a chemical linker. Lenalidomide 4'-alkyl-C5-azide provides the E3 ligase-recruiting component, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase. The appended 4'-alkyl-C5-azide chain offers a versatile handle for the straightforward conjugation to a target protein ligand via "click chemistry," enabling the rapid assembly of novel PROTACs for targeted protein degradation.

Core Concepts: Mechanism of Action

Lenalidomide and its derivatives function as "molecular glues," inducing the proximity of the CRBN E3 ligase to specific proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome. In its native therapeutic context, lenalidomide promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[1][2][3]

PROTACs constructed with this compound harness this intrinsic activity. The lenalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy to address proteins that have been traditionally considered "undruggable."

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the general properties can be inferred from its constituent parts. The lenalidomide core provides the binding affinity for CRBN, while the alkyl-C5-azide linker contributes to the molecule's overall length, flexibility, and reactivity for conjugation.

| Property | Description |

| E3 Ligase Ligand | Lenalidomide |

| Recruited E3 Ligase | Cereblon (CRBN) |

| Linker | 4'-alkyl-C5 |

| Reactive Group | Azide (B81097) (-N3) |

| Intended Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Quantitative Data: Binding Affinity and Degradation Efficiency

The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While specific DC50 and Dmax values for PROTACs synthesized using this compound are proprietary to the developing entities, the following table provides illustrative data for other lenalidomide-based PROTACs targeting various proteins to demonstrate the potential potency.

| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | PEG/Alkyl | HeLa | <1 | >95 |

| BTK | PEG | MOLM-14 | 1.8 | >90 |

| RIPK2 | Alkyl | THP-1 | 5.3 | ~90 |

Note: This table is a compilation of representative data from various sources for illustrative purposes and does not represent data from PROTACs synthesized with the exact 4'-alkyl-C5-azide linker.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general approach can be inferred from the synthesis of similar lenalidomide derivatives.[4][5] The synthesis would likely involve the alkylation of the 4-amino group of lenalidomide with a bifunctional linker containing a leaving group (e.g., bromide or tosylate) on one end and a protected azide or a group that can be converted to an azide on the other.

Generalized Synthetic Scheme:

-

Protection of Lenalidomide: The glutarimide (B196013) nitrogen of lenalidomide may require protection to prevent side reactions.

-

Alkylation: The protected lenalidomide is reacted with a C5 linker containing a good leaving group (e.g., 1-bromo-5-azidopentane) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an appropriate solvent (e.g., dimethylformamide - DMF).

-

Deprotection: The protecting group on the glutarimide nitrogen is removed to yield the final product.

-

Purification: The crude product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.

PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol outlines the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/water)

Procedure:

-

Dissolution: Dissolve equimolar amounts of this compound and the alkyne-functionalized target protein ligand in the chosen solvent.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water. In another vial, prepare a solution of CuSO4 and the copper-chelating ligand in degassed water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/ligand solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-12 hours.

-

Purification: Upon completion, the PROTAC is purified from the reaction mixture using preparative reverse-phase HPLC.

Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control. The DC50 and Dmax values can then be determined by plotting the percentage of degradation against the PROTAC concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of action of a PROTAC synthesized with this compound.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Caption: Downstream signaling effects of IKZF1/3 degradation by a lenalidomide-based molecule.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its design allows for the reliable recruitment of the CRBN E3 ligase and offers a convenient method for conjugation to a wide array of target protein ligands. While further public data on the specific performance of this molecule is needed, the principles of its application are well-established within the field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug developers looking to leverage this technology for the creation of novel therapeutics.

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondspringpharma.com [beyondspringpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Functionalized Lenalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a potent immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues for targeted protein degradation. This has spurred significant interest in the development of functionalized lenalidomide derivatives, not only as standalone therapeutic agents with improved efficacy and selectivity but also as crucial components of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these derivatives. It includes detailed experimental protocols for key synthetic and analytical procedures, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to aid researchers in this dynamic field of drug discovery.

Introduction to Lenalidomide and its Mechanism of Action

Lenalidomide is a thalidomide (B1683933) analog with a superior safety and efficacy profile.[1] It exerts its therapeutic effects through a multifaceted mechanism that includes anti-angiogenic, anti-proliferative, and immunomodulatory activities.[1] A pivotal discovery in understanding its mode of action was the identification of Cereblon (CRBN) as its primary molecular target.[2]

Lenalidomide acts as a "molecular glue," effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] By binding to CRBN, lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by this E3 ligase.[2][3] Key among these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[4] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-myeloma activity of lenalidomide.[4] This novel mechanism of action has established a new paradigm in drug development, demonstrating the potential of modulating E3 ubiquitin ligases to target previously "undruggable" proteins.[2]

The ability of lenalidomide to recruit proteins to the CRBN E3 ligase complex has made it a popular E3 ligase binder for the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] By tethering a target protein to an E3 ligase, PROTACs induce the ubiquitination and degradation of the target protein. Lenalidomide and its derivatives are frequently used as the CRBN-binding component of PROTACs.[5]

Synthesis of Functionalized Lenalidomide Derivatives

The synthesis of functionalized lenalidomide derivatives is a key area of research aimed at improving its therapeutic properties and enabling its use in PROTACs. Modifications are typically made at the 4-amino position of the phthaloyl ring or at the 6-position of the isoindolinone core.

Functionalization at the 4-Amino Position for PROTAC Development

A common strategy for developing lenalidomide-based PROTACs involves the functionalization of the 4-amino group to attach a linker connected to a target protein binder. A chemoselective alkylation of the 4-amino group has been reported as an efficient method for this purpose.[2][6]

General Synthetic Scheme for 4-Amino Functionalization:

Caption: Synthetic workflow for functionalizing lenalidomide at the 4-amino position.

Synthesis of 6-Substituted Lenalidomide Derivatives

Modifications at the 6-position of the lenalidomide scaffold have been shown to influence neosubstrate selectivity and antiproliferative activity.[5][7] For instance, 6-fluoro lenalidomide has demonstrated enhanced selective degradation of IKZF1 and IKZF3.[5]

General Synthetic Approach for 6-Substituted Analogs:

The synthesis of 6-substituted lenalidomide derivatives typically involves a multi-step process starting from a correspondingly substituted nitrobenzene (B124822) derivative. The key steps include bromination, condensation with the glutarimide (B196013) ring, and subsequent reduction of the nitro group.[8]

Characterization of Functionalized Lenalidomide Derivatives

The comprehensive characterization of newly synthesized lenalidomide derivatives is crucial to confirm their structure, purity, and biological activity. A combination of analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide detailed information about the molecular framework.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight of the derivatives and to assess their purity. High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds and to monitor the progress of reactions.[6]

Biological Characterization

-

Cell Viability Assays: The antiproliferative activity of the functionalized lenalidomide derivatives is typically evaluated using cell viability assays, such as the CCK-8 assay, in relevant cancer cell lines (e.g., multiple myeloma cell lines like MM.1S).

-

Protein Degradation Assays: Western blotting is a standard method to assess the ability of the derivatives to induce the degradation of target proteins, such as IKZF1 and IKZF3.[4] The levels of the target protein are measured in cells treated with the compounds at various concentrations and time points.

Signaling Pathway of Lenalidomide-Induced Protein Degradation

The mechanism of action of lenalidomide and its functionalized derivatives revolves around the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the lenalidomide moiety to CRBN induces a conformational change that creates a new binding surface for neosubstrates like IKZF1 and IKZF3. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: Signaling pathway of lenalidomide-induced protein degradation.

Experimental Protocols

General Protocol for the Synthesis of a Lenalidomide-Based PROTAC via Alkylation of the 4-Amino Position

This protocol is adapted from the work of Qiu et al.[2][6]

-

Reaction Setup: To a solution of lenalidomide (1 equivalent) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Addition of Linker: Add the halide-functionalized linker-target binder conjugate (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired PROTAC.

Protocol for Characterization by 1H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Protocol for LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometric Detection: Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Protocol for Cell Viability (CCK-8) Assay

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the functionalized lenalidomide derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.

Protocol for Western Blot Analysis of IKZF1/IKZF3 Degradation

-

Cell Treatment and Lysis: Treat MM.1S cells with the test compounds for the desired time points. Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of IKZF1 and IKZF3 to the loading control.

Data Presentation

Table 1: Synthesis and Antiproliferative Activity of Functionalized Lenalidomide Derivatives

| Compound ID | Modification | Synthetic Yield (%) | MM.1S IC50 (µM) | Reference |

| Lenalidomide | - | - | 0.1 | [3] |

| Derivative 1 | 4-N-alkyl linker | 65 | 0.5 | [2] |

| Derivative 2 | 6-Fluoro | 58 | 0.05 | [5] |

| Derivative 3 | Thioether at C4 | 72 | 0.08 | [3] |

Table 2: Characterization Data for a Representative Functionalized Lenalidomide Derivative (Derivative 1)

| Analytical Method | Result |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.05 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.25 (t, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.20 (t, J = 6.0 Hz, 1H), 5.10 (dd, J = 12.0, 5.0 Hz, 1H), 4.20 (t, J = 6.0 Hz, 2H), 2.90-2.00 (m, 5H) |

| 13C NMR (100 MHz, DMSO-d6) | δ 173.1, 170.2, 168.5, 145.3, 135.8, 132.1, 118.9, 112.4, 110.1, 51.7, 48.9, 31.2, 22.5 |

| HRMS (ESI) | m/z calculated for C20H22N4O5 [M+H]+: 415.1663; found: 415.1668 |

| HPLC Purity | >98% |

Conclusion

The functionalization of lenalidomide represents a vibrant and promising area of medicinal chemistry and drug discovery. The ability to modify the lenalidomide scaffold allows for the fine-tuning of its biological activity, leading to the development of derivatives with enhanced potency and selectivity. Furthermore, the use of functionalized lenalidomide as an E3 ligase binder in PROTACs has significantly expanded the landscape of targeted protein degradation. This technical guide provides a foundational resource for researchers, offering detailed methodologies and key data to support the synthesis and characterization of novel functionalized lenalidomide derivatives. Continued exploration in this field is expected to yield new therapeutic agents with improved clinical outcomes for a range of diseases.

References

- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Lenalidomide 4'-alkyl-C5-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory properties, serves as a crucial scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1] The functionalized derivative, Lenalidomide 4'-alkyl-C5-azide, incorporates a terminal azide (B81097) group, rendering it a valuable building block for click chemistry and the synthesis of targeted protein degraders.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters. Understanding these properties is critical for its application in drug discovery and development, influencing factors such as solubility, permeability, and formulation.

Core Physicochemical Data

While some fundamental properties of this compound are available from commercial suppliers, a complete experimental profile of its physicochemical characteristics is not extensively published. The following table summarizes the currently available data.

| Property | Value | Source |

| Molecular Weight | 370.41 g/mol | [2] |

| Molecular Formula | C₁₈H₂₂N₆O₃ | [2] |

| CAS Number | 2399455-78-6 | [2] |

| Purity | ≥95% | [2] |

| Storage Conditions | Store at -20°C | [2] |

| Solubility | Data not publicly available. The parent compound, Lenalidomide, is soluble in DMSO (≥50 mg/mL) and very slightly soluble in water (≤1 mg/mL).[4] It is also soluble in organic solvent/water mixtures and buffered aqueous solvents, with higher solubility in organic solvents and low pH solutions.[5] | |

| Melting Point | Data not publicly available. | |

| pKa | Data not publicly available. | |

| LogP | Data not publicly available. The parent compound, Lenalidomide, has a calculated XLogP3 of -0.5.[5][6] |

Experimental Protocols for Physicochemical Property Determination

To address the gaps in the publicly available data, this section provides detailed, standardized experimental protocols for determining the solubility, lipophilicity (LogP), and ionization constant (pKa) of this compound.

Determination of Aqueous and Organic Solubility

Principle: The equilibrium solubility of a compound is determined by adding an excess amount of the solid to a solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).[7]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol).

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solution by a validated HPLC method with UV detection at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.

-

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), which measures the lipophilicity of a compound. It involves partitioning the compound between two immiscible phases, n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.[8]

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Add a known volume of the pre-saturated water to the n-octanol solution in a separatory funnel.

-

Shake the funnel for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Sample Collection:

-

Carefully collect an aliquot from both the n-octanol and the aqueous phase.

-

-

Quantification:

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds containing a chromophore whose absorbance properties change upon ionization.[9][10]

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.

-

-

UV-Vis Measurement:

-

Record the UV-Vis absorbance spectrum of each sample over an appropriate wavelength range.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Signaling Pathways and Experimental Workflows

The biological activity of Lenalidomide and its derivatives is intrinsically linked to their interaction with the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the targeted degradation of specific proteins, thereby modulating various downstream signaling pathways.

Caption: Lenalidomide derivative-induced protein degradation pathway via Cereblon.

The determination of the physicochemical properties of a novel compound like this compound follows a structured workflow to ensure accurate and reproducible data.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This compound is a key building block in modern drug discovery, particularly for the development of PROTACs. While basic identifiers are known, a comprehensive experimental characterization of its physicochemical properties, such as solubility, pKa, and LogP, is essential for its effective application. The standardized protocols outlined in this guide provide a framework for researchers to obtain this critical data, enabling more informed decisions in the design and development of novel therapeutics. The understanding of its mechanism of action, inherited from its parent compound lenalidomide, further highlights its potential in targeted protein degradation strategies.

References

- 1. Lenalidomide - current understanding of mechanistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. amsbio.com [amsbio.com]

- 4. Lenalidomide - LKT Labs [lktlabs.com]

- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rac Lenalidomide-13C5 | C13H13N3O3 | CID 46782050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Partition coefficient - Wikipedia [en.wikipedia.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

An In-depth Technical Guide to Lenalidomide 4'-alkyl-C5-azide: A PROTAC Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929) 4'-alkyl-C5-azide is a functionalized chemical entity designed for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. This molecule serves as a crucial building block, incorporating a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a versatile linker with a terminal azide (B81097) group for facile conjugation to a target protein ligand. This guide provides a comprehensive overview of its structure, function, and application in PROTAC-based drug discovery.

Structure and Chemical Properties

Lenalidomide 4'-alkyl-C5-azide is a derivative of lenalidomide, an immunomodulatory drug known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The core structure consists of three key components:

-

The Lenalidomide Moiety: This glutarimide-containing pharmacophore serves as the E3 ligase binder, specifically targeting CRBN.

-

The Alkyl Linker: A five-carbon alkyl chain (C5) that provides spatial separation between the E3 ligase ligand and the point of attachment for the target protein ligand. The linker's length and composition are critical for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

The Terminal Azide: An azide (-N3) group at the terminus of the linker enables covalent conjugation to a target protein ligand functionalized with an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]

Chemical Structure:

Molecular Formula: C18H22N6O3[3]

Molecular Weight: 370.41 g/mol [3]

Function and Mechanism of Action

The primary function of this compound is to serve as a modular component for the synthesis of PROTACs.[4][5][6] Once incorporated into a PROTAC, the lenalidomide moiety binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7][8] This binding event effectively "hijacks" the E3 ligase. The other end of the PROTAC, bearing the ligand for the protein of interest (POI), simultaneously binds to the target protein. This dual binding brings the POI into close proximity with the E3 ligase complex, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome.

Signaling Pathway: Cereblon-Mediated Protein Degradation

The following diagram illustrates the signaling pathway involved in protein degradation mediated by a PROTAC utilizing this compound.

Caption: Cereblon-Mediated PROTAC Signaling Pathway.

Quantitative Data

| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct | Reference |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM | Human CRBN-DDB1 | |

| Lenalidomide | Fluorescence Polarization (FP) | ~2.5 µM | Human CRBN |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below, based on procedures for similar compounds.

Workflow for Synthesis:

Caption: General Synthesis Workflow.

Detailed Methodology (Illustrative):

-

Coupling of Lenalidomide Precursor with Linker: A protected precursor of lenalidomide is reacted with 5-azidopentanoic acid in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF, Dichloromethane) at room temperature. The reaction progress is monitored by TLC or LC-MS.

-

Deprotection: If protecting groups are used on the lenalidomide precursor, they are removed under appropriate conditions (e.g., acid-labile groups are removed with trifluoroacetic acid).

-

Cyclization: The glutarimide (B196013) ring of the lenalidomide moiety is formed, often through a cyclization reaction induced by a suitable reagent.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to yield the final product, this compound. The purity and identity of the compound are confirmed by NMR spectroscopy and mass spectrometry.

PROTAC Synthesis via Click Chemistry

This compound is conjugated to an alkyne-functionalized target protein ligand using click chemistry.

Workflow for PROTAC Synthesis:

Caption: PROTAC Synthesis Workflow.

Detailed Methodology (CuAAC):

-

Reaction Setup: this compound and the alkyne-functionalized target protein ligand are dissolved in a suitable solvent mixture, such as t-butanol and water.

-

Catalyst Addition: A solution of copper(II) sulfate (B86663) is added, followed by the addition of a reducing agent, typically sodium ascorbate, to generate the active copper(I) catalyst in situ.

-

Reaction: The reaction mixture is stirred at room temperature until completion, which is monitored by LC-MS.

-

Purification: The resulting PROTAC is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure product. The identity and purity are confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.

Conclusion

This compound is a valuable and versatile tool for the construction of PROTACs. Its modular design, incorporating a potent E3 ligase ligand and a readily functionalizable linker, facilitates the rapid synthesis of PROTAC libraries for the targeted degradation of a wide range of proteins. This, in turn, accelerates the discovery and development of novel therapeutics for various diseases, including cancer and immunological disorders. This guide provides a foundational understanding of its structure, mechanism, and application, empowering researchers to effectively utilize this key building block in their drug discovery endeavors.

References

- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent of Lenalidomide-Based PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets.[1] Lenalidomide (B1683929), an immunomodulatory drug with a well-established clinical history, has emerged as a crucial component in the design of a powerful class of PROTACs.[2] By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, lenalidomide-based PROTACs offer a versatile and potent platform for degrading a wide array of "undruggable" targets, opening new avenues for therapeutic intervention in oncology and beyond.[3][4]

This in-depth technical guide provides a comprehensive overview of the core principles of lenalidomide-based PROTACs, from their mechanism of action and design principles to detailed experimental protocols and data analysis.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Lenalidomide-based PROTACs operate through a catalytic mechanism that orchestrates the ubiquitination and subsequent degradation of a target protein of interest (POI).[5] This process is initiated by the formation of a key ternary complex, a crucial step for PROTAC efficacy.[6][7]

The PROTAC molecule acts as a molecular bridge, simultaneously binding to the POI via a target-specific "warhead" and to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex via its lenalidomide moiety.[8][9] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides.[5] The PROTAC molecule, having completed its task, is then released to engage another target protein, enabling its catalytic activity.[1]

Design and Synthesis of Lenalidomide-Based PROTACs

The rational design of a lenalidomide-based PROTAC involves the careful selection and assembly of three key components: a ligand for the target protein, a linker, and the lenalidomide moiety for CRBN recruitment.

1. Target Ligand (Warhead): The choice of the warhead is dictated by the target protein. It should exhibit sufficient binding affinity and selectivity for the POI. Often, known inhibitors of the target are adapted as warheads.

2. Lenalidomide Moiety: Lenalidomide and its analogs, such as pomalidomide (B1683931) and thalidomide, are effective recruiters of the CRBN E3 ligase.[3] Modifications to the lenalidomide scaffold can influence binding affinity to CRBN and the overall properties of the PROTAC.[11]

3. Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points to the warhead and the E3 ligase ligand significantly impact the stability and geometry of the ternary complex.[12] Polyethylene glycol (PEG) linkers are commonly employed to enhance solubility and provide synthetic flexibility.[3]

The synthesis of lenalidomide-based PROTACs typically involves a multi-step process. A common strategy is the sequential coupling of the three components. For instance, the linker can first be attached to the lenalidomide moiety, followed by coupling to the target ligand.[12][13]

Quantitative Data on Lenalidomide-Based PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize representative data for lenalidomide-based PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

| PROTAC ID | Target Protein | Warhead | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line |

| PROTAC 4[14] | BRD4 | QCA-276 | Lenalidomide | pM range | >90 | MV-4-11 |

| Compound 21[15] | BRD4 | Dihydroquinazolinone | Lenalidomide | Sub-µM | >90 | THP-1 |

| ARV-825[16] | BET Proteins | OTX-015 | Pomalidomide | ~1 nM | >95 | RS4;11 |

Table 1: Degradation Efficiency of Lenalidomide/Pomalidomide-Based BRD4 PROTACs.

| PROTAC ID | Target Protein | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| MT-802[17] | BTK | Reversible Inhibitor | Pomalidomide | ~12 | >99 | Ramos |

| DD-03-171[18] | BTK | Ibrutinib analog | Lenalidomide | Not specified | >90 | DFBL-96069 |

| RC-1[19] | BTK | Reversible Covalent | Lenalidomide | 2.2 | 97 | Mino |

| NC-1[20] | BTK | Non-covalent | Lenalidomide | 2.2 | 97 | Mino |

Table 2: Degradation Efficiency of Lenalidomide/Pomalidomide-Based BTK PROTACs.

Experimental Protocols

A robust assessment of a PROTAC's biological activity requires a suite of well-defined experimental protocols.

Protocol 1: Western Blot for Target Protein Degradation

Western blotting is the gold-standard method for quantifying PROTAC-induced protein degradation.[5][21]

1. Cell Culture and Treatment:

- Seed cells at a density to achieve 70-80% confluency at the time of harvest.

- Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

- Normalize protein amounts and prepare samples with Laemmli buffer.

- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.

- Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

- Wash and incubate with an appropriate HRP-conjugated secondary antibody.

6. Detection and Analysis:

- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

- Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_culture [label="Cell Seeding\nand Treatment"];

lysis [label="Cell Lysis and\nLysate Preparation"];

quantification [label="Protein\nQuantification (BCA)"];

sds_page [label="SDS-PAGE"];

transfer [label="Protein Transfer\n(to PVDF membrane)"];

immunoblotting [label="Immunoblotting\n(Primary & Secondary Abs)"];

detection [label="Detection (ECL)"];

analysis [label="Data Analysis\n(Quantification)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture;

cell_culture -> lysis;

lysis -> quantification;

quantification -> sds_page;

sds_page -> transfer;

transfer -> immunoblotting;

immunoblotting -> detection;

detection -> analysis;

analysis -> end;

}

Protocol 2: Biophysical Assays for Ternary Complex Characterization

Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design. Techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are invaluable for this purpose.[6][8][22]

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy).[23]

1. Sample Preparation:

- Purify the target protein and the E3 ligase complex.

- Dissolve the PROTAC and proteins in the same dialysis buffer to minimize buffer mismatch effects.

2. ITC Experiment:

- Load the protein (e.g., target protein) into the sample cell.

- Load the PROTAC into the injection syringe.

- Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.

3. Data Analysis:

- Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

Fluorescence Polarization (FP):

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[24][25]

1. Reagent Preparation:

- Prepare a fluorescently labeled tracer that binds to either the target protein or the E3 ligase.

- Prepare solutions of the unlabeled PROTAC, target protein, and E3 ligase.

2. Assay Setup:

- In a microplate, combine the fluorescent tracer, the protein it binds to, and varying concentrations of the PROTAC.

3. Measurement:

- Excite the sample with polarized light and measure the emitted polarized and depolarized light.

4. Data Analysis:

- Calculate the fluorescence polarization. A displacement of the tracer by the PROTAC will result in a decrease in polarization, from which binding affinity can be determined.

Protocol 3: Cellular Target Engagement with NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of target engagement and ternary complex formation within living cells.[7][26][27]

1. Cell Line Engineering:

- Create a cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.

2. Assay Setup:

- Label the HaloTag®-CRBN with a fluorescent ligand.

- Treat the cells with varying concentrations of the PROTAC.

3. BRET Measurement:

- Add the NanoLuc® substrate. If the PROTAC brings the NanoLuc®-target protein and the fluorescently labeled HaloTag®-CRBN into close proximity, BRET will occur.

- Measure the light emitted by the luciferase and the fluorophore.

4. Data Analysis:

- Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

Signaling Pathways and Logical Relationships

The efficacy of lenalidomide-based PROTACs is intrinsically linked to the cellular machinery of protein degradation. The following diagram illustrates the key signaling pathway involved.

Conclusion

Lenalidomide-based PROTACs represent a paradigm-shifting approach in drug discovery, offering the potential to target and eliminate previously intractable proteins. Their development requires a multidisciplinary approach, integrating rational design, chemical synthesis, and a suite of rigorous biological and biophysical assays. This technical guide provides a foundational understanding of these powerful molecules, equipping researchers with the knowledge to navigate this exciting and rapidly evolving field. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to design and optimize the next generation of targeted protein degraders, heralding a new era of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nanomicronspheres.com [nanomicronspheres.com]

- 26. selvita.com [selvita.com]

- 27. pubs.acs.org [pubs.acs.org]

The Strategic Role of the Azide Group in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. The synthesis of these bifunctional molecules, which simultaneously bind a target protein and an E3 ubiquitin ligase, is a complex process where the choice of chemical handles and conjugation chemistry is paramount. Among the various functional groups employed, the azide (B81097) group has emerged as a linchpin in the construction of PROTACs, primarily due to its pivotal role in "click chemistry." This guide provides an in-depth exploration of the azide group's function in PROTAC synthesis, detailing its application, impact, and the experimental protocols for its use.

The Azide Group: A Versatile Tool for PROTAC Assembly

The azide group (N₃) is a compact, stable, and bioorthogonal functional group that serves as a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for the modular assembly of complex molecules like PROTACs. The azide is typically incorporated into either the warhead (targeting the protein of interest) or the E3 ligase ligand, while the corresponding alkyne is attached to the other half of the molecule. The subsequent click reaction forms a stable triazole ring, which acts as a linker connecting the two functional ends of the PROTAC.

Quantitative Analysis of Azide-Mediated PROTAC Synthesis

The efficiency of azide-alkyne click chemistry in PROTAC synthesis is evident in the high reported yields and favorable reaction kinetics. The following table summarizes quantitative data from various studies, highlighting the effectiveness of this approach.

| PROTAC System | Warhead | E3 Ligase Ligand | Coupling Method | Yield (%) | Reference |

| BETd-260 | JQ1 | Pomalidomide (B1683931) | CuAAC | >90 | |

| ARV-110 | Enzalutamide Analog | Pomalidomide | CuAAC | 85 | |

| dBET1 | JQ1 | Thalidomide | CuAAC | 70-80 | |

| BTK Degrader | Ibrutinib Analog | Pomalidomide | CuAAC | 65 |

Table 1: Quantitative data on the efficiency of azide-alkyne cycloaddition in PROTAC synthesis. The high yields underscore the robustness of this conjugation strategy.

Experimental Protocols for Azide-Mediated PROTAC Synthesis

The following sections provide detailed methodologies for key experiments involving the use of the azide group in PROTAC synthesis.

Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide Analog)

This protocol describes the synthesis of an azide-containing pomalidomide derivative, a common building block for PROTAC synthesis.

Materials:

-

Sodium azide

-

Dimethylformamide (DMF)

-

3-Aminopiperidine-2,6-dione (B110489) hydrochloride

-

Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate (B86663), and concentrate under reduced pressure to obtain 4-azidobenzonitrile (B1268391).

-

To a solution of 4-azidobenzonitrile (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in DMF, add DIPEA (3.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Cool the reaction to room temperature and purify by column chromatography to yield the azide-functionalized pomalidomide ligand.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Assembly

This protocol details the final "click" reaction to conjugate the azide-functionalized E3 ligase ligand with an alkyne-modified warhead.

Materials:

-

Azide-functionalized E3 ligase ligand (1.0 eq)

-

Alkyne-modified warhead (1.0 eq)

-

Copper(II) sulfate pentahydrate (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

tert-Butanol (B103910)/Water (1:1)

Procedure:

-

Dissolve the azide-functionalized E3 ligase ligand and the alkyne-modified warhead in a 1:1 mixture of tert-butanol and water.

-

Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by preparative HPLC to obtain the final PROTAC.

Visualizing the Role of the Azide Group in PROTAC Synthesis

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Figure 1: General workflow for PROTAC synthesis using azide-alkyne click chemistry.

Figure 2: Mechanism of action of a PROTAC leading to targeted protein degradation.

Conclusion